6-Chloro-N-methoxy-N-methyl-nicotinamide
Overview
Description
The compound 6-Chloro-N-methoxy-N-methyl-nicotinamide is a derivative of nicotinic acid, which is a natural product found in plants and animals. Nicotinic acid derivatives have been explored for various applications, including as potential herbicides and in the treatment of diseases such as cancer and infections. The research on these derivatives has led to the synthesis of compounds with significant biological activities, such as herbicidal activity against certain weeds and antineoplastic activities against cancer cells .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those with a 6-chloro substitution, involves various chemical reactions to introduce different functional groups that can enhance the biological activity of these compounds. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, with some showing excellent herbicidal activity . Another study reported the synthesis of various 6-substituted nicotinamides, including 6-chloro derivatives, which displayed moderate activity against leukemia . The synthesis of these compounds is crucial for the development of new herbicides and antineoplastic agents.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is an important factor in their biological activity. For example, the crystal structure of 6-methylnicotinamide was determined to be monoclinic, with no significant differences in structural parameters compared to nicotinamide, suggesting a low electronic effect and more steric effects in coordination chemistry . Similarly, compounds like N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide crystallize as almost planar molecules, with intermolecular hydrogen bonding playing a role in their stability . These structural insights are valuable for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Chloro-N-methoxy-N-methyl-nicotinamide and related compounds are diverse and tailored to achieve specific functionalizations. For instance, the trifluoromethylation of an aryl iodide using an inexpensive system was key to the synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is an intermediate in the synthesis of novel anti-infective agents . These reactions are critical for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-N-methoxy-N-methyl-nicotinamide and its analogs are influenced by their molecular structures. The crystal structure analysis of 6-methylnicotinamide revealed weak intermolecular hydrogen bonding, which could potentially be disrupted by the presence of a hydrogen-bonding solvent . The dichloro compound mentioned in another study showed specific C-Cl distances, which could affect its reactivity and interactions with biological targets . Understanding these properties is essential for the design and application of these compounds in various biological contexts.
Scientific Research Applications
Antiprotozoal Activity
One of the primary applications is in the development of antiprotozoal agents. Compounds derived from nicotinamides, including N-methoxy analogs, have been synthesized and evaluated for their activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing potent in vitro and in vivo activity. These findings highlight their potential as therapeutic agents for diseases such as sleeping sickness and malaria (Ismail et al., 2003).
Apoptosis Induction in Cancer Therapy
Research has also identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells. Through structure-activity relationship (SAR) studies, these compounds have shown significant potential in inhibiting cancer cell growth by targeting microtubule polymerization, offering a new class of anticancer agents (Cai et al., 2003).
Herbicidal Activity
In the agricultural sector, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated excellent herbicidal activity against various weeds, suggesting their application in developing new herbicides (Yu et al., 2021).
Enzyme Inhibition for Therapeutic Purposes
Nicotinamide derivatives have been explored as inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various diseases, including cancer and metabolic disorders. Small molecule inhibitors of NNMT have been developed, offering insights into enzyme inhibition mechanisms and potential therapeutic applications (Babault et al., 2018).
Development of New Agrochemicals
Innovative uses of nicotinamide in the synthesis of organic salts for agrochemical applications have been demonstrated. These salts exhibit potential as environmentally friendly herbicides, highlighting the role of nicotinamide derivatives in sustainable agriculture (Stachowiak et al., 2022).
Safety And Hazards
properties
IUPAC Name |
6-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKASNMWCZHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465762 | |
Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methoxy-N-methylnicotinamide | |
CAS RN |
149281-42-5 | |
Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-N-methoxy-N-methylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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